molecular formula C21H24N4O3 B11538275 (3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide

(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide

Cat. No.: B11538275
M. Wt: 380.4 g/mol
InChI Key: JTKTUDXXPWWNFL-BUVRLJJBSA-N
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Description

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The process may include the formation of intermediate compounds through reactions such as amide bond formation, carbamoylation, and imination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development or as a diagnostic tool.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and triggering downstream effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(3-METHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-[4-(3-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C21H24N4O3/c1-4-16-8-10-17(11-9-16)23-20(27)21(28)25-24-15(3)13-19(26)22-18-7-5-6-14(2)12-18/h5-12H,4,13H2,1-3H3,(H,22,26)(H,23,27)(H,25,28)/b24-15+

InChI Key

JTKTUDXXPWWNFL-BUVRLJJBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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